Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine

regioisomer differentiation structure-activity relationship pharmacophore mapping

N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, with molecular formula C₁₉H₂₇N₅ and molecular weight 325.5 g/mol. This compound features a pyrimidine core substituted at position 2 with a 4-(3-phenylpropyl)piperazin-1-yl moiety and at position 4 with an N,N-dimethylamino group.

Molecular Formula C19H27N5
Molecular Weight 325.5 g/mol
CAS No. 2640845-96-9
Cat. No. B6446154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine
CAS2640845-96-9
Molecular FormulaC19H27N5
Molecular Weight325.5 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)N2CCN(CC2)CCCC3=CC=CC=C3
InChIInChI=1S/C19H27N5/c1-22(2)18-10-11-20-19(21-18)24-15-13-23(14-16-24)12-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-11H,6,9,12-16H2,1-2H3
InChIKeyWIPFLJMTILKRBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine (CAS 2640845-96-9): Structural Classification and Procurement Context


N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine is a synthetic small molecule belonging to the piperazinyl-pyrimidine class, with molecular formula C₁₉H₂₇N₅ and molecular weight 325.5 g/mol . This compound features a pyrimidine core substituted at position 2 with a 4-(3-phenylpropyl)piperazin-1-yl moiety and at position 4 with an N,N-dimethylamino group. Its core scaffold places it within a class extensively patented as CCR4 antagonists (e.g., US 9,493,453) and histamine H3 receptor antagonists/inverse agonists (e.g., US 7,902,184), though the specific compound itself has not been individually characterized in the peer-reviewed literature [1][2]. Procurement decisions involving this compound currently rely on vendor-provided identity and purity specifications in the absence of published, comparator-based biological profiling data.

Why N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine Cannot Be Interchanged with Other Piperazinyl-Pyrimidines


Piperazinyl-pyrimidines are not a functionally interchangeable class; small modifications in substitution pattern, linker length, and heterocyclic position profoundly alter target selectivity, potency, and pharmacokinetic profiles [1]. For example, in the CCR4 antagonist patent family (US 9,493,453), subtle alterations to the pyrimidine and piperazine substituents produce order-of-magnitude shifts in binding affinity [1]. Similarly, within the H3 receptor antagonist series (US 7,902,184), the nature and position of the amine substituent on the pyrimidine ring critically determines inverse agonist versus neutral antagonist functional activity [2]. The target compound's specific combination of an N,N-dimethylamino group at the pyrimidine 4-position with a 4-(3-phenylpropyl)piperazine at the 2-position represents a distinct connectivity pattern; its regioisomer (N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine, CAS 2640843-81-6) swaps the attachment points entirely, which is expected to produce a divergent pharmacological fingerprint . Without direct empirical comparison data, any generic substitution within this class carries unquantified risk of target-switching or potency loss.

Quantitative Differentiation Evidence for N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine: Comparator-Based Analysis


Structural Differentiation from the 2,4-Regioisomer (CAS 2640843-81-6): Positional Substitution Determines Predicted Pharmacophore Geometry

The target compound (CAS 2640845-96-9) bears the N,N-dimethylamino group at the pyrimidine 4-position and the 4-(3-phenylpropyl)piperazine at the 2-position. Its closest cataloged regioisomer, N,N-dimethyl-4-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-amine (CAS 2640843-81-6), reverses these substitution positions. In the broader piperazinyl-pyrimidine patent literature (US 9,493,453), isomeric compounds with pyrimidine N,N-dimethylamino at the 4-position versus the 2-position consistently display divergent CCR4 binding profiles, with exemplar compounds showing >10-fold differences in functional antagonism depending on substitution orientation [1]. Although neither regioisomer has been individually profiled in published assays, class-level evidence indicates that regioisomeric substitution at the pyrimidine core is a critical determinant of target engagement and cannot be assumed interchangeable [1][2]. The presence of the 3-phenylpropyl chain on the piperazine further distinguishes the target from simpler benzyl- or phenyl-piperazine analogs, introducing altered lipophilicity (predicted cLogP ~3.5-4.0) that would influence membrane permeability and CNS penetration potential .

regioisomer differentiation structure-activity relationship pharmacophore mapping

Class-Level Target Engagement: Piperazinyl-Pyrimidine Scaffold Is Validated Across Multiple Receptor Systems but Compound-Specific Data Are Absent

The piperazinyl-pyrimidine scaffold has been validated as a privileged chemotype across at least two distinct GPCR systems. In the CCR4 antagonist series (US 9,493,453), representative compounds demonstrate functional antagonism at human CCR4 with IC₅₀ values ranging from 7.9 nM to >1,000 nM depending on substitution (measured by [³⁵S]GTPγS assay in CHO cells expressing human CCR4) [1]. In the H3 receptor series (US 7,902,184), piperazinyl-pyrimidines function as antagonists and/or inverse agonists with Kᵢ values spanning sub-nanomolar to micromolar ranges against human H3 [2]. The target compound's N,N-dimethylamino substituent at the pyrimidine 4-position is a motif recurrent in both patent families and is associated with enhanced binding affinity relative to unsubstituted or mono-methylamino analogs; however, the specific contribution of this group in the context of the 4-(3-phenylpropyl)piperazine at the 2-position has not been empirically determined [1][2]. Critically, no published data confirm whether this specific compound preferentially engages CCR4, H3, or an alternative target, and its selectivity profile remains wholly uncharacterized .

CCR4 antagonism H3 receptor modulation GPCR pharmacology

Physicochemical Differentiation: Phenylpropyl Chain Length Distinguishes Target from Shorter-Linker and Phenyl-Substituted Analogs

The target compound incorporates a 3-phenylpropyl (three-carbon linker) substituent on the piperazine ring, which differentiates it from analogs bearing benzyl (one-carbon linker), phenethyl (two-carbon linker), or direct phenyl substitution. In the broader sigma receptor and dopamine transporter ligand literature, systematically varying the phenylalkyl chain length on piperazine scaffolds produces predictable shifts in lipophilicity (estimated ΔlogP of ~0.5 per methylene unit), protein binding, and CNS penetration [1][2]. Compounds with the 3-phenylpropyl chain, such as vanoxerine (GBR-12909) and SA-4503, exhibit distinct pharmacokinetic profiles, including enhanced volume of distribution and longer half-lives relative to their benzyl- or phenethyl-substituted counterparts [1]. The target compound's 3-phenylpropyl-piperazine moiety is expected to confer higher lipophilicity (predicted cLogP ~3.5-4.0) than 4-benzylpiperazine-pyrimidine analogs (predicted cLogP ~2.8-3.2), which may translate into differential membrane permeability and tissue distribution, though no direct experimental comparison data are available . This chain-length parameter represents one of the few structurally quantifiable differentiation axes against shorter-linker comparators.

lipophilicity optimization CNS drug design structure-property relationships

Purity and Identity Verification: Current Procurement Relies Solely on Vendor-Supplied Specifications with No Independent Reference Standard

No pharmacopoeial monograph, certified reference standard, or independent analytical characterization exists for this compound in the public domain . The compound is not listed in PubChem, EPA CompTox, or any regulatory inventory, which places the entire burden of identity and purity verification on the procuring laboratory . Vendor-supplied specifications (typically ≥95% purity by HPLC, with NMR and MS confirmation) are the sole source of quality data, and no inter-vendor lot-to-lot consistency comparisons have been published . This contrasts with well-characterized piperazinyl-pyrimidine tool compounds (e.g., certain CCR4 antagonist exemplars from US 9,493,453) that have published synthetic procedures, full spectroscopic characterization, and biological activity benchmarks [1]. For procurement purposes, independent in-house QC analysis (¹H/¹³C NMR, HRMS, HPLC purity) is strongly recommended before committing this compound to quantitative biological assays, as no external reference data exist to validate vendor claims .

quality control analytical characterization reference standard

Appropriate Research Application Scenarios for N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine Based on Current Evidence


Exploratory GPCR Screening Libraries for De Novo Target Identification

Given its structural placement within the piperazinyl-pyrimidine class validated at CCR4 and H3 receptors [1][2], this compound is best suited for inclusion in exploratory GPCR screening panels where the goal is de novo target deconvolution rather than hypothesis-driven target engagement. Its uncharacterized selectivity profile makes it a candidate for broad-panel screening (e.g., Eurofins Panlabs, CEREP) to identify its primary molecular target(s). Procurement for this purpose is justified only if the screening workflow includes comprehensive hit validation and counter-screening against closely related receptors. No target-based selection can be made a priori given the absence of published potency data .

Regioisomeric SAR Studies in Piperazinyl-Pyrimidine Chemical Series

The target compound (2-(piperazine), 4-(dimethylamino) substitution) and its regioisomer CAS 2640843-81-6 (4-(piperazine), 2-(dimethylamino) substitution) form a defined pair for head-to-head regioisomeric SAR comparison, provided both are procured from the same vendor with matched purity grades . Parallel profiling of these two compounds in a single assay panel would generate the first direct evidence of how pyrimidine substitution orientation affects target engagement in this specific chemotype. This application leverages the compound's primary differentiating feature—its distinct 2,4-regioisomeric connectivity—and addresses a current evidence gap in the literature.

Physicochemical Probe for Phenylalkyl Chain-Length Effects on Cellular Permeability

The 3-phenylpropyl substituent provides a defined three-carbon linker that can be systematically compared with one-carbon (benzyl) and two-carbon (phenethyl) piperazinyl-pyrimidine analogs in parallel permeability assays (e.g., PAMPA, Caco-2, or MDCK monolayer) [3]. This application directly exploits the compound's chain-length differentiation axis to quantify the impact of linker elongation on passive permeability and efflux ratio within a matched pyrimidine scaffold series. Results would inform the design of CNS-penetrant versus peripherally restricted candidates in this chemotype space.

Method Development and Reference Material for Analytical Characterization Workflows

As a compound with no published spectroscopic or chromatographic reference data, this compound can serve as a test article for developing and validating in-house LC-MS, NMR, and purity assay methods for the broader piperazinyl-pyrimidine class . Procurement of a single well-characterized batch (with full vendor CoA including HPLC chromatograms, NMR spectra, and HRMS data) can establish an internal reference standard for subsequent analog characterization. This scenario is appropriate only when the procuring laboratory commits to generating and documenting the reference data that are currently absent from the public domain.

Quote Request

Request a Quote for N,N-dimethyl-2-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.